molecular formula C11H7ClN2O B1346315 2-Chloro-5-picolinoylpyridine CAS No. 884504-81-8

2-Chloro-5-picolinoylpyridine

Cat. No.: B1346315
CAS No.: 884504-81-8
M. Wt: 218.64 g/mol
InChI Key: HEVOJFGATKQKNS-UHFFFAOYSA-N
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Description

2-Chloro-5-picolinoylpyridine, also known as CCP or CP5Cl, is a chemical compound belonging to the pyridine family. It was first synthesized in the 1970s and has gained attention due to its potential applications in various fields. The molecular formula of this compound is C11H7ClN2O and it has a molecular weight of 218.64 .


Synthesis Analysis

The synthesis of CCP involves the reaction of 2-chloropyridine-5-carboxylic acid with thionyl chloride. The resulting product is then reacted with picolinamide in the presence of a suitable base. Another method for preparing 2-chloro-5-nitropyridine involves synthesizing 2-amino-5-nitropyridine, then synthesizing 2-hydroxy-5-nitropyridine, and finally synthesizing the 2-chloro-5-nitropyridine .

Scientific Research Applications

Emission Tuning in Organic Light-Emitting Diodes (OLEDs)

2-Chloro-5-picolinoylpyridine derivatives have been explored for tuning the emission of cyclometalated iridium complexes, which are pivotal in the development of OLEDs. By modifying picolinate ligands attached to iridium, researchers have demonstrated that the luminescence of these complexes can be shifted significantly, offering a potential route for customizing OLED emission properties (Davidson et al., 2018).

Antimicrobial Properties

Studies on derivatives of picolinic acid, which include this compound, have revealed antimicrobial activities against both Gram-positive and Gram-negative bacteria. These findings suggest potential applications in the development of new antimicrobial agents (Tamer et al., 2018).

Structural Insights and Coordination Chemistry

Research into the molecular structure of metal complexes with ligands similar to this compound has provided valuable insights into coordination chemistry. Such studies are fundamental for understanding the behavior of these compounds in various chemical reactions and could inform the design of new catalysts and coordination compounds (Mulqi et al., 1982).

Synthetic Routes to Pyridones

The chemical reactivity of 2-chloromethylpyridine, a compound closely related to this compound, has been exploited in the synthesis of 1-methyl-2-pyridones. This research highlights the versatility of chloro-picolinoylpyridine derivatives in synthetic organic chemistry, providing efficient pathways to pyridone derivatives with potential pharmaceutical applications (Matsumura et al., 1970).

Degradation Studies for OLED Stability

Investigations into the stability of OLED dopants have identified the cleavage of picolinate ligands, akin to this compound, as a factor in device degradation. Understanding these mechanisms is crucial for improving the longevity and performance of OLED materials (Baranoff et al., 2012).

Safety and Hazards

While specific safety and hazard information for 2-Chloro-5-picolinoylpyridine is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, and serious eye damage/eye irritation .

Mechanism of Action

Target of Action

CCP is a chemical compound belonging to the pyridine family, and its potential applications in various fields have gained attention. .

Mode of Action

The synthesis of CCP involves the reaction of 2-chloropyridine-5-carboxylic acid with thionyl chloride and then reacting the resulting product with picolinamide in the presence of a suitable base. The interaction of CCP with its potential targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

While specific biochemical pathways affected by CCP are not yet fully understood, some studies have shown that similar compounds can affect various biochemical processes. For instance, 2-Chloro-5-Nitrophenol, a similar compound, is degraded by the bacterium Cupriavidus sp. Strain CNP-8 via partial reductive pathways . .

Biochemical Analysis

Biochemical Properties

2-Chloro-5-picolinoylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with NADPH-dependent nitroreductase, which catalyzes the partial reduction of this compound to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This interaction is crucial for the degradation of the compound and its subsequent biochemical effects.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce lipogenesis and triglyceride accumulation in human THP-1 macrophages by triggering Perilipin 2 expression via PPARδ . This indicates that this compound can significantly impact lipid metabolism and storage in cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to interact with PPARγ antagonist, leading to unexpected activation of PPARδ-mediated signaling in macrophages . This interaction results in the upregulation of several genes involved in lipid uptake, transport, and storage, highlighting the compound’s role in modulating lipid metabolism at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the degradation of this compound is concentration-dependent, with a maximum specific degradation rate observed in certain bacterial strains . This indicates that the compound’s effects can vary based on its concentration and stability over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher doses, the compound may exhibit toxic or adverse effects. For instance, studies have shown that certain compounds related to this compound can cause significant anti-inflammatory, analgesic, and antipyretic activities at specific dose strengths . This suggests that the dosage of this compound needs to be carefully controlled to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its degradation and transformation. For example, the compound undergoes partial reduction by NADPH-dependent nitroreductase, leading to the formation of intermediate metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound is transported via specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its interaction with biomolecules and subsequent biochemical effects.

Properties

IUPAC Name

(6-chloropyridin-3-yl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-10-5-4-8(7-14-10)11(15)9-3-1-2-6-13-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVOJFGATKQKNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641784
Record name (6-Chloropyridin-3-yl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-81-8
Record name (6-Chloro-3-pyridinyl)-2-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Chloropyridin-3-yl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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